molecular formula C13H12FNO B2611513 3-(4-Fluoro-benzyloxy)-phenylamine CAS No. 79808-10-9

3-(4-Fluoro-benzyloxy)-phenylamine

Cat. No.: B2611513
CAS No.: 79808-10-9
M. Wt: 217.243
InChI Key: GRPRJKHUMLXCMJ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-benzyloxy)-phenylamine is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a phenylamine structure

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPRJKHUMLXCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-benzyloxy)-phenylamine typically involves the reaction of 3-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours. The product is then purified through extraction and column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-benzyloxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenylamine group into a nitro or nitroso group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

3-(4-Fluoro-benzyloxy)-phenylamine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new chemical entities with desired properties. For example, it can be utilized in the synthesis of complex pharmaceuticals and agrochemicals, where specific reactivity is required due to the presence of the fluorine atom.

Biological Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a study on related compounds showed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains . This suggests that similar derivatives could be explored for their potential as affordable antitubercular agents.

Antiplasmodial Activity

Another area of interest is the antiplasmodial activity against Plasmodium falciparum, the malaria-causing parasite. Compounds derived from phenoxybenzamides have shown multi-stage activity against different strains of this parasite, indicating that structural modifications involving this compound could yield effective antimalarial agents .

Mechanistic Insights

Receptor Binding Studies

The fluoro group in this compound enhances binding affinity to specific receptors and enzymes, which is crucial for its biological activity. Understanding these interactions can lead to the design of more potent drugs by optimizing the compound's structure to improve selectivity and efficacy .

Table: Summary of Biological Activities

Compound DerivativeTarget OrganismMIC Value (µg/mL)Activity Level
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideM. tuberculosis H37Rv4Potent
Phenoxybenzamide derivativeP. falciparum NF54VariesModerate to Potent

These findings highlight the versatility of this compound in drug development, particularly in addressing infectious diseases.

Industrial Applications

Specialty Chemicals

In addition to its biological applications, this compound is also valuable in industrial settings for producing specialty chemicals. Its ability to serve as a building block in synthesizing various materials makes it a candidate for further exploration in industrial chemistry .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-benzyloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity towards these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • 4-Fluorobenzoic acid
  • 3-(4-Fluorobenzyloxy)-phenylboronic acid

Uniqueness

3-(4-Fluoro-benzyloxy)-phenylamine is unique due to the presence of both a fluorine atom and a benzyloxy group, which confer distinct chemical properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Biological Activity

Overview

3-(4-Fluoro-benzyloxy)-phenylamine, with the molecular formula C₁₃H₁₂FNO and a molecular weight of 217.24 g/mol, is an organic compound notable for its fluorine substitution and benzyloxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and specificity towards these targets, potentially modulating their activity. This interaction can lead to various biological effects, which are currently under investigation.

Biological Activity

Research indicates that compounds similar to this compound have shown promising antimicrobial , antiviral , and anticancer properties. The following table summarizes the findings related to its biological activity:

Activity Type Findings Reference
AntimicrobialExhibited activity against Mycobacterium tuberculosis with IC₅₀ < 1 µg/mL
AnticancerPotential cytotoxic effects on human cancer cell lines (e.g., HeLa)
Enzyme InhibitionInteraction with bacterial topoisomerases showing dual inhibition

Case Studies

  • Antimicrobial Activity : In a study evaluating derivatives of benzyloxy compounds, several synthesized derivatives were tested against Mycobacterium tuberculosis. Most showed significant antimicrobial activity, indicating that structural modifications could enhance efficacy .
  • Cytotoxicity Testing : Compounds derived from this compound were tested for cytotoxicity against HeLa cells. Results indicated that certain derivatives exhibited selective toxicity, suggesting potential for further development as anticancer agents .
  • Enzyme Targeting : A recent study highlighted the compound's potential as a dual inhibitor of bacterial topoisomerases, which are crucial for bacterial DNA replication. The lead compound demonstrated low nanomolar inhibition levels, showcasing its therapeutic promise against multidrug-resistant bacterial strains .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. The fluorine atom not only enhances lipophilicity but also affects metabolic stability and permeability across cellular membranes. Comparative studies with similar compounds have shown that modifications in the benzyloxy group can drastically alter the pharmacokinetic properties and biological efficacy .

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